4-ethylthiophene-2-carbaldehyde
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Overview
Description
4-Ethylthiophene-2-carbaldehyde is an organic compound with the molecular formula C(_7)H(_8)OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of an ethyl group at the fourth position and an aldehyde group at the second position on the thiophene ring. It is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylthiophene-2-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of 4-ethylthiophene using Vilsmeier-Haack reaction, which employs phosphorus oxychloride and dimethylformamide as reagents. The reaction typically proceeds under mild conditions and yields the desired aldehyde .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and optimized reaction conditions can further enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group on the thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed:
Oxidation: 4-Ethylthiophene-2-carboxylic acid.
Reduction: 4-Ethylthiophene-2-methanol.
Substitution: 4-Bromoethylthiophene-2-carbaldehyde.
Scientific Research Applications
4-Ethylthiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-ethylthiophene-2-carbaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical processes. Additionally, the thiophene ring can participate in π-π interactions and electron-donating effects, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
4-Methylthiophene-2-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
4-Propylthiophene-2-carbaldehyde: Similar structure but with a propyl group instead of an ethyl group.
4-Butylthiophene-2-carbaldehyde: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: 4-Ethylthiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
21426-18-6 |
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Molecular Formula |
C7H8OS |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
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